molecular formula C10H13ClFNO2 B2878926 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride CAS No. 2287322-41-0

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride

Cat. No.: B2878926
CAS No.: 2287322-41-0
M. Wt: 233.67
InChI Key: WJVJTFLIPYUKJC-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an aminomethyl group attached to a propionic acid backbone, with a fluorophenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to introduce the aminomethyl and propionic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Neuroscience: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.

    Drug Development: It serves as a building block for designing novel therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound during drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-3-(4-chlorophenyl)propionic acid hydrochloride
  • 2-Aminomethyl-3-(4-bromophenyl)propionic acid hydrochloride
  • 2-Aminomethyl-3-(4-methylphenyl)propionic acid hydrochloride

Uniqueness

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVJTFLIPYUKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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